molecular formula C10H14ClN3O B12114965 Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide CAS No. 893727-38-3

Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide

Cat. No.: B12114965
CAS No.: 893727-38-3
M. Wt: 227.69 g/mol
InChI Key: BUKVGMYYIJBUTR-UHFFFAOYSA-N
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Description

Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide is a chemical compound with a complex structure that includes a benzoic acid core substituted with a chlorine atom and an isopropylamino group, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide typically involves the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-nitrobenzoic acid, undergoes nitration followed by reduction to form 5-chloro-2-aminobenzoic acid.

    Amidation: The 5-chloro-2-aminobenzoic acid is then reacted with isopropylamine to form 5-chloro-2-[(1-methylethyl)amino]benzoic acid.

    Hydrazide Formation: Finally, the 5-chloro-2-[(1-methylethyl)amino]benzoic acid is treated with hydrazine to yield the desired hydrazide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological molecules, leading to inhibition or activation of certain enzymes and receptors. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-[(1S)-2,2,2-trifluoro-1-methylethyl]hydrazide
  • Benzoic acid, 2-amino-5-chloro-, methyl ester
  • 5-Chloro-2-(1-methylethyl)benzoic acid hydrazide

Uniqueness

Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chlorine atom, isopropylamino group, and hydrazide functionality makes it a versatile compound for various applications.

Properties

CAS No.

893727-38-3

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

5-chloro-2-(propan-2-ylamino)benzohydrazide

InChI

InChI=1S/C10H14ClN3O/c1-6(2)13-9-4-3-7(11)5-8(9)10(15)14-12/h3-6,13H,12H2,1-2H3,(H,14,15)

InChI Key

BUKVGMYYIJBUTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Cl)C(=O)NN

Origin of Product

United States

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